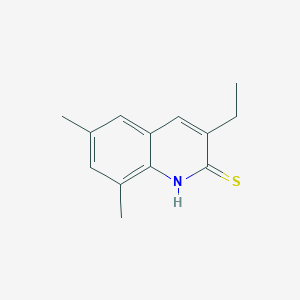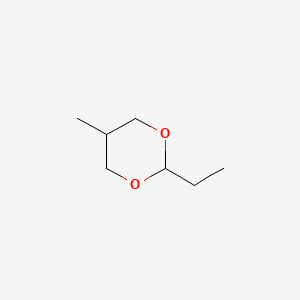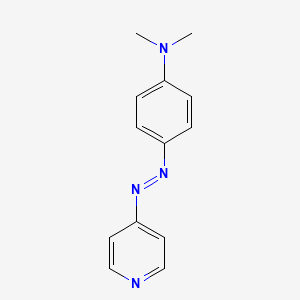
Pyridine, 4-(p-(dimethylamino)phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-(p-(dimethylamino)phenylazo)-, also known as 4-(4-(dimethylamino)phenylazo)pyridine, is a compound of significant interest in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with a dimethylamino group and a phenylazo group. The unique structure of this compound makes it a valuable subject for research in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(p-(dimethylamino)phenylazo)- typically involves the reaction of pyridine with 4-(dimethylamino)benzenediazonium chloride. This reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general reaction scheme is as follows:
Formation of 4-(dimethylamino)benzenediazonium chloride:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 4-(p-(dimethylamino)phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium dithionite or hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 4-(dimethylamino)phenylhydrazine and pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 4-(p-(dimethylamino)phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Pyridine, 4-(p-(dimethylamino)phenylazo)- involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can interact with biological macromolecules. The dimethylamino group enhances its nucleophilicity, making it a potent ligand for metal ions. This interaction can modulate enzyme activity and influence biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with a dimethylamino group, known for its use as a nucleophilic catalyst.
4-Aminopyridine: A pyridine derivative with an amino group, used in the treatment of neurological disorders.
4-Nitropyridine: A pyridine derivative with a nitro group, used in various organic synthesis reactions.
Comparison: Pyridine, 4-(p-(dimethylamino)phenylazo)- is unique due to the presence of both the dimethylamino and phenylazo groups, which confer distinct chemical and physical properties. Unlike 4-dimethylaminopyridine, which is primarily used as a catalyst, Pyridine, 4-(p-(dimethylamino)phenylazo)- has broader applications in biological and industrial fields. Its azo group also makes it a valuable compound for studying redox reactions and enzyme mechanisms.
Propriétés
Numéro CAS |
63019-82-9 |
|---|---|
Formule moléculaire |
C13H14N4 |
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(pyridin-4-yldiazenyl)aniline |
InChI |
InChI=1S/C13H14N4/c1-17(2)13-5-3-11(4-6-13)15-16-12-7-9-14-10-8-12/h3-10H,1-2H3 |
Clé InChI |
FUVJXDPEJMGTFG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)
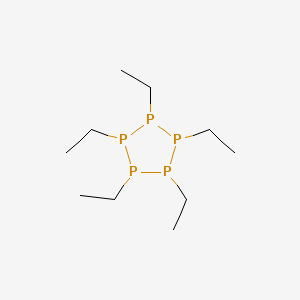

![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
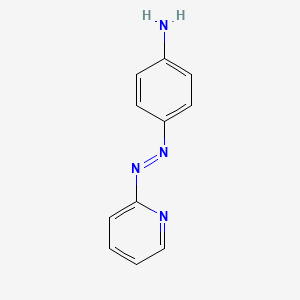
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)
